Kka9W8egk5
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Overview
Description
The compound 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine (Kka9W8egk5) is a chemical substance with the molecular formula C14H16N8O6S and a molecular weight of 424.392 . It is characterized by its unique structure, which includes a thioguanosine moiety linked to a nitroimidazole group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine typically involves the following steps:
Formation of the Nitroimidazole Group: The nitroimidazole group is synthesized through nitration of imidazole derivatives.
Thioether Formation: The thioguanosine moiety is introduced via a thioether linkage, which involves the reaction of a thiol group with a halogenated guanosine derivative.
Coupling Reaction: The final step involves coupling the nitroimidazole group with the thioguanosine moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thioguanosine moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Thioguanosines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine involves:
Molecular Targets: The compound targets specific enzymes and nucleic acids.
Pathways Involved: It interferes with DNA replication and repair mechanisms, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Azathioprine: A related thiopurine derivative with immunosuppressive properties.
6-Mercaptopurine: Another thiopurine used in the treatment of leukemia.
Uniqueness
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other thiopurine derivatives .
Properties
CAS No. |
3384-61-0 |
---|---|
Molecular Formula |
C14H16N8O6S |
Molecular Weight |
424.39 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-[2-amino-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H16N8O6S/c1-20-3-17-10(22(26)27)13(20)29-11-6-9(18-14(15)19-11)21(4-16-6)12-8(25)7(24)5(2-23)28-12/h3-5,7-8,12,23-25H,2H2,1H3,(H2,15,18,19)/t5-,7-,8-,12-/m0/s1 |
InChI Key |
WJPLSTABBCGIQS-GVTXSBRZSA-N |
Isomeric SMILES |
CN1C=NC(=C1SC2=NC(=NC3=C2N=CN3[C@@H]4[C@H]([C@H]([C@@H](O4)CO)O)O)N)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NC(=C1SC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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